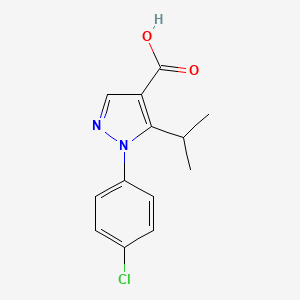

1-(4-chlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-5-propan-2-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O2/c1-8(2)12-11(13(17)18)7-15-16(12)10-5-3-9(14)4-6-10/h3-8H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZXHVMZFVCBILW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301165301 | |

| Record name | 1-(4-Chlorophenyl)-5-(1-methylethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301165301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187998-36-3 | |

| Record name | 1-(4-Chlorophenyl)-5-(1-methylethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187998-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorophenyl)-5-(1-methylethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301165301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the appropriate starting materials, such as 4-chlorobenzaldehyde, isopropyl hydrazine, and ethyl acetoacetate.

Formation of Pyrazole Ring: The key step involves the cyclization reaction between the hydrazine derivative and the β-keto ester (ethyl acetoacetate) to form the pyrazole ring. This reaction is usually carried out under acidic or basic conditions, depending on the desired reaction pathway.

Introduction of Carboxylic Acid Group: The carboxylic acid group is introduced through the hydrolysis of the ester group present in the intermediate compound. This step typically involves the use of strong acids or bases to achieve complete hydrolysis.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of automated equipment for large-scale synthesis.

Chemical Reactions Analysis

1-(4-chlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of corresponding ketones or alcohols.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful intermediates in organic synthesis.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1-(4-Chlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is primarily studied for its pharmacological properties. Research indicates that pyrazole derivatives can exhibit a range of biological activities, making them valuable in drug discovery:

- Anticancer Activity : Several studies have indicated that pyrazole derivatives can inhibit the growth of cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis. For instance, compounds with similar structures have shown efficacy against prostate cancer by acting as androgen receptor antagonists .

- Anti-inflammatory Effects : The compound has been investigated for its potential to inhibit inflammatory mediators, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Agrochemical Applications

In the agrochemical sector, derivatives of pyrazole compounds are explored for their utility as pesticides and herbicides. The specific applications include:

- Pesticidal Properties : Research has demonstrated that certain pyrazole derivatives possess insecticidal activity, making them candidates for developing new pest control agents .

- Herbicidal Activity : Some studies suggest that these compounds can effectively control weed growth, thus enhancing agricultural productivity without harming crops .

Material Sciences

The unique chemical structure of 1-(4-chlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid allows it to be utilized in the synthesis of novel materials with specific properties:

- Polymer Chemistry : Pyrazole derivatives can serve as monomers or cross-linking agents in the production of polymers with enhanced thermal and mechanical properties .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal focused on the anticancer properties of pyrazole derivatives similar to 1-(4-chlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid. Researchers synthesized a series of compounds and evaluated their effects on human prostate cancer cell lines. The results indicated that certain derivatives significantly inhibited cell growth and induced apoptosis through the modulation of the PI3K/Akt signaling pathway.

Case Study 2: Agricultural Application

In another study aimed at evaluating herbicidal activity, researchers tested various pyrazole derivatives against common agricultural weeds. The findings revealed that some compounds exhibited selective toxicity towards weeds while sparing crop species, suggesting their potential as eco-friendly herbicides.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of bacterial cell walls, leading to antimicrobial effects.

Pathways: The compound may modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis. This modulation can result in anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of pyrazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Pyrazole Derivatives

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorophenyl group in the target compound enhances electrophilicity compared to the methylphenyl analog . This may influence binding to hydrophobic pockets in biological targets.

- Position of Carboxylic Acid : Derivatives with carboxylic acid at position 3 (e.g., ) or 5 (e.g., ) exhibit altered hydrogen-bonding capabilities compared to the target compound (position 4).

Physicochemical Properties

Table 2: Physicochemical Data

*Calculated based on formula C13H13ClN2O2.

Key Observations:

Biological Activity

1-(4-chlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's structure, featuring a chlorophenyl group and a propan-2-yl moiety, suggests a diverse range of interactions with biological targets, making it a subject of interest for medicinal chemistry.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties , particularly its ability to inhibit the proliferation of cancer cells. For instance, compounds similar to 1-(4-chlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid have shown significant activity against prostate cancer cell lines, demonstrating both high affinity and strong antagonistic activity towards androgen receptors (AR) . This suggests that the compound may serve as a potential therapeutic agent in treating AR-dependent cancers.

Case Study: Prostate Cancer

In a specific study, compounds derived from pyrazole structures were tested against prostate cancer cell lines. The results indicated that these compounds could effectively inhibit cell growth and induce apoptosis in AR-overexpressing cells. The mechanism was attributed to their ability to block androgen receptor signaling pathways, which are crucial for the survival and proliferation of prostate cancer cells .

Antimicrobial Activity

The antimicrobial potential of 1-(4-chlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid has also been explored. In vitro studies have demonstrated effectiveness against various bacterial strains, including multidrug-resistant pathogens. The compound exhibited notable activity through mechanisms that disrupt bacterial cell wall synthesis and function .

Table: Antimicrobial Activity Against Various Pathogens

| Pathogen | Activity (MIC µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 16 | |

| Candida albicans | 32 |

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The chlorophenyl group enhances lipophilicity, facilitating cell membrane penetration and increasing bioavailability. Additionally, the carboxylic acid functional group may play a role in forming hydrogen bonds with target proteins, thereby influencing their activity .

Synthesis and Characterization

The synthesis of 1-(4-chlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Q & A

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.0 ppm, isopropyl methyl groups at δ 1.2–1.4 ppm) .

- FTIR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .

- X-ray Diffraction : Resolves crystal packing and intermolecular hydrogen bonding (e.g., O–H···O interactions between carboxylic acid groups) .

How do structural modifications, such as halogen substitution on the phenyl ring, impact the compound’s bioactivity and receptor binding affinity?

Advanced

Halogenation (e.g., Cl vs. F) alters electronic and steric properties:

- Electron-Withdrawing Effects : Chlorine enhances lipophilicity and π-π stacking with hydrophobic receptor pockets, improving binding to targets like cannabinoid receptors .

- Comparative Data : Analogs with dual halogenation (e.g., 4-Cl/2-F) show higher IC₅₀ values (e.g., 0.8 µM vs. 1.2 µM for mono-halogenated derivatives) in enzyme inhibition assays .

Methodology: Synthesize analogs via nucleophilic substitution, then assess activity using competitive binding assays .

What strategies are recommended for designing in vitro assays to assess the compound’s inhibitory effects on specific enzymes or receptors?

Q. Advanced

- Enzyme Inhibition : Use fluorescence-based assays (e.g., COX-2 inhibition with arachidonic acid substrate) .

- Receptor Binding : Radioligand displacement assays (e.g., ³H-CP55940 for cannabinoid CB1 receptors) with HEK293 cells expressing recombinant receptors .

Controls: Include positive controls (e.g., indomethacin for COX-2) and validate with dose-response curves (IC₅₀ calculations) .

How can researchers address discrepancies in reported biological activities of this compound across different studies?

Q. Advanced

- Purity Verification : Use HPLC (≥95% purity) and elemental analysis to rule out impurities .

- Assay Conditions : Standardize cell lines (e.g., RAW264.7 for anti-inflammatory studies) and solvent concentrations (e.g., DMSO ≤0.1%) .

- Data Normalization : Compare results relative to internal controls and replicate across independent labs .

What computational modeling approaches are utilized to predict the interaction mechanisms between this compound and cannabinoid receptors?

Q. Advanced

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding poses in CB1 receptor active sites .

- MD Simulations : GROMACS for analyzing stability of ligand-receptor complexes over 100-ns trajectories .

Key parameters: Binding free energy (ΔG) calculations and hydrogen-bond occupancy analysis .

In comparative studies, how does the introduction of an isopropyl group at position 5 influence the compound’s pharmacokinetic properties relative to methyl or other alkyl substituents?

Q. Advanced

- Lipophilicity : Isopropyl increases logP by ~0.5 units vs. methyl, enhancing membrane permeability .

- Metabolic Stability : Bulkier substituents reduce CYP450-mediated oxidation, prolonging half-life in hepatic microsome assays .

Methodology: Perform parallel artificial membrane permeability assays (PAMPA) and LC-MS/MS metabolic profiling .

How to resolve contradictions in the compound’s reported solubility and stability under varying experimental conditions?

Q. Basic

- Solubility : Test in DMSO (≥50 mg/mL) or PBS (pH 7.4, ≤1 mg/mL) with sonication .

- Stability : Monitor via UV-Vis spectroscopy under accelerated conditions (40°C/75% RH for 4 weeks). Acidic pH (<5) may precipitate the carboxylic acid form .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.